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2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide

Catalog No.
S8209206
CAS No.
M.F
C12H14Cl3NO
M. Wt
294.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-aceta...

Product Name

2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide

IUPAC Name

2-chloro-N-[(2,3-dichlorophenyl)methyl]-N-propan-2-ylacetamide

Molecular Formula

C12H14Cl3NO

Molecular Weight

294.6 g/mol

InChI

InChI=1S/C12H14Cl3NO/c1-8(2)16(11(17)6-13)7-9-4-3-5-10(14)12(9)15/h3-5,8H,6-7H2,1-2H3

InChI Key

QDUIFNIIWBCPMK-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl

Canonical SMILES

CC(C)N(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl

2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide is a chemical compound with the molecular formula C12H14Cl3NO and a molecular weight of 296.6 g/mol. It features a chloro-substituted benzyl group and an isopropyl acetamide moiety, making it structurally unique. This compound is primarily used in research settings due to its potential applications in medicinal chemistry and agrochemicals .

The reactivity of 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide can be attributed to the presence of the chloro groups, which can participate in nucleophilic substitution reactions. The acetamide functional group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine. Additionally, this compound may exhibit electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro substituents on the benzene ring.

Synthesis of 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide typically involves several steps:

  • Chlorination: Starting from an appropriate benzyl derivative, chlorination is performed using chlorine gas or a chlorinating agent to introduce the dichloro substituents.
  • Formation of Acetamide: The chlorinated benzyl compound is then reacted with isopropylamine and acetic anhydride or acetyl chloride to form the acetamide linkage.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting bacterial and fungal infections.
  • Agrochemicals: Its antimicrobial properties may be exploited in agricultural formulations to protect crops from pathogens.
  • Research: Used as a chemical probe in biological studies to elucidate mechanisms of action for similar compounds.

Several compounds share structural similarities with 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-Benzyl-2-chloro-N-isopropyl-acetamideC12H16ClNOLacks dichloro substituents; more hydrophobic
2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamideC13H13ClN2OContains cyano group; different reactivity
2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamideC12H13Cl2N3OFeatures hydrazine; potential for different biological activity

The uniqueness of 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide lies in its specific combination of chloro substituents and the isopropyl acetamide group, which may enhance its efficacy against certain pathogens compared to other structurally similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

293.014097 g/mol

Monoisotopic Mass

293.014097 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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